molecular formula C8H12N2 B189390 (2-Ethylphenyl)hydrazine CAS No. 19275-55-9

(2-Ethylphenyl)hydrazine

Cat. No. B189390
CAS RN: 19275-55-9
M. Wt: 136.19 g/mol
InChI Key: JHPOWXCLWLEKBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Ethylphenyl)hydrazine” is a hydrazine derivative . It is used in the synthesis of 7-ethyltryptophol, an intermediate for the anti-inflammatory drug etodolac .


Synthesis Analysis

The synthesis of “(2-Ethylphenyl)hydrazine” starts from commercially available 2-ethylaniline . A diazonium salt of aniline is first prepared using HCl and sodium nitrite at lower temperature. The diazonium salt is then reduced with sodium sulfite and concentrated H2SO4, yielding a 92% yield .


Molecular Structure Analysis

The molecular formula of “(2-Ethylphenyl)hydrazine” is C8H12N2 . Its molecular weight is 136.19 .


Chemical Reactions Analysis

“(2-Ethylphenyl)hydrazine” reacts with a carbonyl to form a hydrazone, using a mechanism similar to that of an imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion .


Physical And Chemical Properties Analysis

“(2-Ethylphenyl)hydrazine” has a melting point of 178 °C (dec.) (lit.) . It is soluble in water . The molecular weight is 172.655 .

Scientific Research Applications

  • Detection of Hydrazine in Biological and Water Samples : A study developed a ratiometric fluorescent probe for the detection of hydrazine, which is useful in environmental water systems and for fluorescence imaging in cells and zebrafish (Zhu et al., 2019).

  • DNA Binding and Antimicrobial Activity : Novel bioactive thiazole derivatives linked to N-phenylmorpholine have been synthesized, demonstrating potential in antimicrobial and anti-cancer activities (Farghaly et al., 2020).

  • Synthesis of Key Intermediate for Etodolac : An improved method for synthesizing 7-ethyltryptophol, a key intermediate for Etodolac (a non-steroidal anti-inflammatory drug), starting from 2-ethylphenyl hydrazine, was developed (Sekharayya et al., 2012).

  • Synthesis and Antimicrobial Studies of Metal Complexes : Novel ligand N-(2-ethylphenyl) N'-picolinoyl hydrazine and its metal complexes have been synthesized and screened for antimicrobial activities (Author not listed, 2014).

  • Molecular Docking and Biological Activities : The study involved synthesizing pyrazoline derivatives from ethyl 2-((4-bromophenyl)diazenyl)-3-oxo-phenylpropanoate and various hydrazines, revealing their efficacy as inhibitors of human enzymes and potential for treating certain diseases (Turkan et al., 2019).

  • Electrochemical Sensor for Phenylhydrazine : A ferrocene-modified carbon nanotube paste electrode was developed for the simultaneous determination of phenylhydrazine and hydrazine, which can be used as an electrochemical sensor in environmental samples (Afzali et al., 2011).

  • Synthesis of Anticonvulsant Agents : The synthesis and anticonvulsant activity of 2-aryl-5-hydrazino-1,3,4-thiadiazoles were studied, leading to the development of new anticonvulsant agents (Chapleo et al., 1986).

  • Fluorescent Sensors for Hydrazine Detection : The development of fluorescent sensors for detecting hydrazine in environmental and biological systems was reviewed, highlighting their applications in sensing and monitoring hydrazine levels (Zhang et al., 2020).

Safety And Hazards

“(2-Ethylphenyl)hydrazine” is classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Aquatic Chronic 1 - Carc. 2 - Eye Dam. 1 - Skin Sens. 1 - STOT RE 1 . It is harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and is suspected of causing cancer .

Future Directions

“(2-Ethylphenyl)hydrazine” is a key intermediate for the preparation of 7-ethyltryptophol . It is also used in the synthesis of the anti-inflammatory drug etodolac . The future directions of “(2-Ethylphenyl)hydrazine” could involve further exploration of its potential uses in pharmaceuticals and other chemical syntheses.

properties

IUPAC Name

(2-ethylphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-2-7-5-3-4-6-8(7)10-9/h3-6,10H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPOWXCLWLEKBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10941096
Record name (2-Ethylphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10941096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethylphenyl)hydrazine

CAS RN

19398-06-2
Record name (2-Ethylphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10941096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Ethylphenyl)hydrazine
Reactant of Route 2
Reactant of Route 2
(2-Ethylphenyl)hydrazine
Reactant of Route 3
Reactant of Route 3
(2-Ethylphenyl)hydrazine
Reactant of Route 4
Reactant of Route 4
(2-Ethylphenyl)hydrazine
Reactant of Route 5
(2-Ethylphenyl)hydrazine
Reactant of Route 6
Reactant of Route 6
(2-Ethylphenyl)hydrazine

Citations

For This Compound
11
Citations
VR Patel, HT Desai - Journal of Atoms and Molecules, 2013 - search.proquest.com
… As a part of our research involving synthetic process of 2-ethylphenyl hydrazine … a black tar tends to form when the solution is warmed, and very little 2-ethylphenyl hydrazine is obtained. …
Number of citations: 0 search.proquest.com
MC Sekharayya, GV Narayana, S Nigam… - 2012 - nopr.niscpr.res.in
… for the synthesis of 7-ethyltryptophol, a key intermediate for Etodolac, a non-steroidal anti-inflammatory drug (NSAID) starting from commercially available 2-ethylphenyl hydrazine and …
Number of citations: 1 nopr.niscpr.res.in
X Sheng, J Gao, L Han, Y Jia, W Sheng - Microporous and mesoporous …, 2011 - Elsevier
… (g/g 2-ethylphenyl hydrazine hydrochloride); while it was unfavorable when the catalyst amount was further increased to 0.15 (g/g 2-ethylphenyl hydrazine … of 2-ethylphenyl hydrazine …
Number of citations: 35 www.sciencedirect.com
E Elhmalye - 2005 - search.proquest.com
… Reaction of phenylhydrazine with benzoyl chloride, 4-benzyloxy benzoyl chloride and 4nitrobenzoyl chloride gave hydrazides 7a-c whilst reaction of and 2-ethylphenyl hydrazine with 4-…
Number of citations: 4 search.proquest.com
RR Jadhav, SN Huddar… - European Journal of …, 2013 - Wiley Online Library
Through free‐radical trapping experiments we have established, for the first time, the combination of arylhydrazines with o‐iodoxybenzoic acid (IBX) for the generation of aryl free …
S Amiri, M Omidi - Arkivoc, 2007 - academia.edu
Quinolinium tribromide has been used for the symmetric oxidation of anilines and thiols to the corresponding hydrazines and disulfides, respectively. This oxidant shows an excellent …
Number of citations: 14 www.academia.edu
D Mobilio, LG Humber, AH Katz… - Journal of medicinal …, 1988 - ACS Publications
The syntheses of analogues of pemedolac (cis-l-ethyl-l, 3, 4, 9-tetrahydro-4-(phenylmethyl) pyrano [3, 4-6] indole-l-acetic acid), a potent analgesic, are described. They were tested for …
Number of citations: 24 pubs.acs.org
MF Cheng, LC Ou, SC Chen, WT Chang… - Bioorganic & Medicinal …, 2014 - Elsevier
The μ-opioid receptor (MOR) is the major opioid receptor targeted by most analgesics in clinical use. However, the use of all known MOR agonists is associated with severe adverse …
Number of citations: 15 www.sciencedirect.com
NP Singh, J Singh - Asian Journal of Chemistry, 2013 - Asian Journal of Chemistry
Number of citations: 1
AA Asselin, LG Humber, TA Dobson… - Journal of Medicinal …, 1976 - ACS Publications
… Condensation of Keto Ester 16 with 2-Ethylphenylhydrazine Hydrochloride. A mixture consisting of methyl l-ethy)-2-oxocycloheptaneacetate (8.0 g, 0.038 mol), 2-ethylphenylhydrazine (…
Number of citations: 47 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.